N-methyl-1-oxolan-2-ylmethanesulfonamide
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Overview
Description
N-methyl-1-oxolan-2-ylmethanesulfonamide is a specialized chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . This compound is known for its unique molecular structure, which includes a sulfonamide group attached to a methanesulfonamide moiety. It is primarily used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-oxolan-2-ylmethanesulfonamide typically involves the reaction of N-methyl-1-oxolan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
N-methyl-1-oxolan-2-ylmethanol+methanesulfonyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-oxolan-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-methyl-1-oxolan-2-ylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-oxolan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-oxolan-2-ylmethanesulfonamide
- N-methyl-1-oxolan-2-ylmethanesulfonate
- N-methyl-1-oxolan-2-ylmethanesulfonyl chloride
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-methyl-1-(oxolan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7-11(8,9)5-6-3-2-4-10-6/h6-7H,2-5H2,1H3 |
InChI Key |
KGFCPRDZYKVABU-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCCO1 |
Origin of Product |
United States |
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